molecular formula C14H20O2 B5138924 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one CAS No. 57399-32-3

4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one

Cat. No.: B5138924
CAS No.: 57399-32-3
M. Wt: 220.31 g/mol
InChI Key: QLRCMNNRVMXTDH-UHFFFAOYSA-N
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Description

Chemical Structure:
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one (CAS: 54757-47-0) is a ketone derivative featuring a methoxy group and three methyl substituents on a phenyl ring, attached to a four-carbon chain terminating in a ketone group. Its molecular formula is C₁₄H₁₈O₂ (MW: 218.29) .

Synthesis: The compound is synthesized via ozonolysis of a dihydronaphthalene intermediate, followed by strategic manipulation of functional groups and dehydrobromination to yield the α,β-unsaturated ketone . It serves as a critical intermediate in the production of retinoids like etretinate and acitretin, used in treating psoriasis and other dermatological conditions .

Properties

IUPAC Name

4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRCMNNRVMXTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCC(=O)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385446
Record name 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57399-32-3
Record name 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one typically involves several steps. One common method includes the reaction of phenol with bromobutane, followed by debromination and alkylation reactions to yield the target compound[2][2]. The reaction conditions often require the use of organic solvents such as ethanol and dimethylformamide, and the process may involve heating and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include strategic manipulation of ketone and aldehyde functional groups, as well as the use of ozonolysis and acylation reactions[2][2]. The industrial processes are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H18O2 and a molecular weight of 220.31 g/mol. Its structure features a methoxy group and three methyl groups attached to a phenyl ring, along with a butan-2-one moiety. This unique arrangement influences its chemical reactivity and biological activity.

Chemistry

4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one serves as a valuable synthetic intermediate for the preparation of complex organic molecules. It can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Forms alcohols or other reduced forms.
  • Substitution : The methoxy and methyl groups can participate in substitution reactions.

Common Reagents :

Reaction TypeReagents
OxidationKMnO4, CrO3
ReductionNaBH4, LiAlH4
SubstitutionHalogens (e.g., bromine), nucleophiles (e.g., amines)

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies suggest efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Its interaction with inflammatory pathways shows promise in reducing inflammation.

Medicine

The compound has been investigated for its potential in drug development:

  • Target Interaction : It may act as an inhibitor or modulator of specific enzymes or receptors.
  • Therapeutic Applications : Potential uses include treatments for infections and inflammatory diseases.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of various chemicals:

  • Polymers : Used as a precursor in polymer production.
  • Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals used in various applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at varying concentrations.

Case Study 2: Drug Development

Research focused on the compound's ability to modulate specific biological targets in inflammatory pathways. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Use Key Differences References
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one Methoxy-trimethylphenyl, ketone Retinoid intermediate (etretinate/acitretin) Saturated side chain
(E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one α,β-unsaturated ketone Enhanced reactivity for polyene synthesis Conjugated double bond
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl group Tyrosinase inhibition (cosmetic whitening) Sulfur-based substituent
4-(4-Hydroxyphenyl)butan-2-one Hydroxyl group Fragrance ingredient Increased polarity
Nabumetone 6-Methoxynaphthalen-2-yl group NSAID prodrug (COX-2 inhibition) Naphthalene ring
TMMP-ROH Polyene chain with hydroxyl terminus Retinoid receptor agonist Terminal hydroxyl group

Research Findings and Implications

  • Retinoid Derivatives: Saturated ketones like this compound offer metabolic stability but require structural modifications (e.g., esterification, polyene elongation) for therapeutic efficacy .
  • Functional Group Impact : Sulfur or hydroxyl substitutions shift applications from pharmaceuticals to cosmetics/fragrances due to altered target interactions .
  • Aromatic vs. Aliphatic Moieties : Naphthalene or cyclohexenyl groups modify pharmacokinetics (e.g., CYP metabolism) and physicochemical properties (e.g., volatility) .

Biological Activity

4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one is an organic compound with the molecular formula C14H18O2. Its unique structural features, including a methoxy group and three methyl groups on a phenyl ring, suggest potential biological activities that warrant investigation. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, along with its potential applications in cancer therapy.

  • Molecular Formula : C14H18O2
  • Molecular Weight : 220.307 g/mol
  • CAS Number : 57399-32-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed inhibition zones ranging from 20 to 25 mm against common pathogens, suggesting potent antibacterial activity .

PathogenInhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli25
Pseudomonas aeruginosa20

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly when administered at varying doses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound induced apoptosis in MDA-MB231 breast cancer cells at low concentrations, with IC50 values comparable to established chemotherapeutic agents .

Cell LineIC50 (µM)
MDA-MB2315.0
HCT1167.5

Docking studies have suggested that the compound interacts with the colchicine binding site on β-tubulin, similar to other known antitumor agents like Combretastatin A-4. This interaction disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects across multiple cancer cell lines.
  • Mechanistic Insight : Its mechanism involves modulation of tubulin dynamics and apoptosis induction.
  • Potential Applications : Given its dual antimicrobial and anticancer properties, this compound could be explored for therapeutic applications in treating infections in cancer patients or as part of combination therapies.

Q & A

Q. What are the recommended safety protocols for handling 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one in laboratory settings?

Methodological Answer:

  • Risk Assessment : Consult safety assessments from authoritative bodies like the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA). These organizations provide guidelines on maximum acceptable concentrations and handling precautions based on toxicological data .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure.
  • Storage : Store in airtight containers at temperatures below -20°C if stability data indicates thermal sensitivity. Avoid exposure to light if photodegradation is a concern (common for aromatic ketones) .
  • Waste Disposal : Follow institutional guidelines for halogenated or aromatic organic waste.

Q. What synthetic routes and purification methods are optimal for synthesizing this compound?

Methodological Answer:

  • Synthetic Pathways :
    • Friedel-Crafts Acylation : React 4-methoxy-2,3,6-trimethylbenzene with methyl vinyl ketone in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) .
    • Grignard Reaction : Use a methoxy-substituted aryl Grignard reagent with a β-keto ester, followed by acid hydrolysis.
  • Purification :
    • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2) to isolate the product.
    • Recrystallization : Employ ethanol or dichloromethane-hexane mixtures for high-purity crystals (>95% purity) .
  • Characterization : Confirm structure via ¹H/¹³C NMR, FT-IR (C=O stretch ~1700 cm⁻¹), and GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol-water mobile phases to assess purity .
    • GC-MS : Ideal for volatile derivatives; monitor molecular ion peaks (e.g., m/z 220 for the parent compound).
  • Spectroscopy :
    • NMR : Assign methoxy (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and carbonyl carbons (δ ~205 ppm) .
    • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological systems?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values via kinetic fluorescence .
    • Receptor Binding : Perform radioligand displacement assays (e.g., for GPCRs) using tritiated ligands and scintillation counting .
  • In Vivo Models :
    • Rodent Studies : Administer the compound intraperitoneally (1–10 mg/kg) and monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS .
  • Toxicity Profiling : Use zebrafish embryos to assess developmental toxicity (LC₅₀, teratogenicity) .

Q. How should researchers address contradictions in experimental data, such as conflicting stability or activity results?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities or stereoisomers .
    • Environmental Controls : Standardize storage conditions (temperature, humidity) and sample preparation protocols to minimize variability .
    • Reproducibility Checks : Collaborate with independent labs to validate key findings.
  • Statistical Approaches :
    • Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, catalyst residues) .

Q. What computational strategies can predict the compound’s reactivity and potential metabolites?

Methodological Answer:

  • Quantum Mechanics (QM) :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
  • Metabolism Prediction :
    • Use software like Schrödinger’s ADMET Predictor or PubChem’s metabolite database to identify likely Phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • Docking Studies : Model binding poses with target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one
Reactant of Route 2
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one

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